molecular formula C20H26N4O3 B6018449 4-(1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)morpholine

4-(1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)morpholine

カタログ番号 B6018449
分子量: 370.4 g/mol
InChIキー: WVFXODKJRPEXHM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)morpholine, also known as MPTP, is a synthetic compound that has been extensively researched for its potential applications in the field of neuroscience. The compound was first synthesized in the 1970s and has since been used as a tool to study the mechanisms of Parkinson's disease.

作用機序

4-(1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)morpholine is metabolized by MAO-B to form MPP+, which is taken up by dopaminergic neurons in the substantia nigra. MPP+ then inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the degeneration of dopaminergic neurons in the substantia nigra, which is the hallmark of Parkinson's disease.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are well documented. This compound causes the selective degeneration of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in the characteristic motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia.

実験室実験の利点と制限

The advantages of using 4-(1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)morpholine as a research tool are its ability to selectively target dopaminergic neurons in the substantia nigra and mimic the pathology of Parkinson's disease. However, the limitations of using this compound include its toxicity and the fact that it only models a subset of Parkinson's disease pathology.

将来の方向性

For research on 4-(1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)morpholine include the development of new compounds that can selectively target other cell types in the brain, such as astrocytes and microglia. Additionally, there is a need for more comprehensive models of Parkinson's disease that incorporate multiple pathological features, such as alpha-synuclein aggregation and neuroinflammation. Finally, there is a need for the development of new therapies that can slow or halt the progression of Parkinson's disease.

合成法

The synthesis of 4-(1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)morpholine involves a series of chemical reactions starting with the condensation of 2-methoxyphenylhydrazine with ethyl acetoacetate to form 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester. This compound is then converted to the corresponding acid chloride and reacted with piperidine to form this compound.

科学的研究の応用

4-(1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)morpholine has been widely used as a research tool to study the mechanisms of Parkinson's disease. This is because this compound is metabolized by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons in the substantia nigra. The accumulation of MPP+ in these neurons leads to their degeneration, mimicking the pathology of Parkinson's disease.

特性

IUPAC Name

[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]-(3-morpholin-4-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-26-19-7-3-2-6-16(19)17-13-18(22-21-17)20(25)24-8-4-5-15(14-24)23-9-11-27-12-10-23/h2-3,6-7,13,15H,4-5,8-12,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFXODKJRPEXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)N3CCCC(C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。